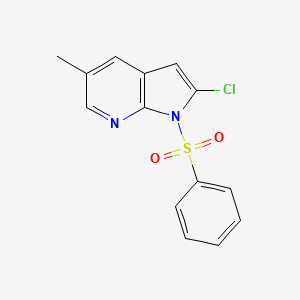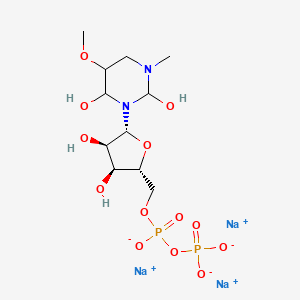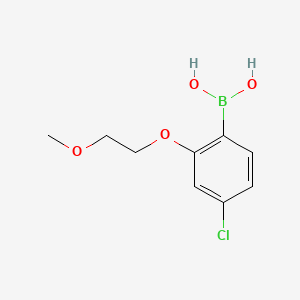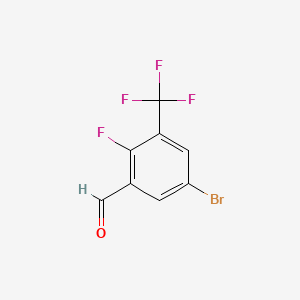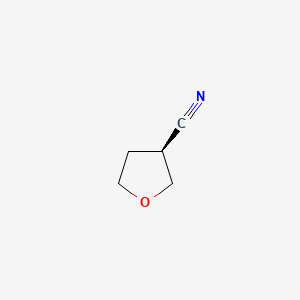
(S)-Tetrahydrofuran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Tetrahydrofuran-3-carbonitrile (THFC) is a cyclic organic compound with a wide range of applications in the scientific and medical fields. It is an important intermediate in the synthesis of many compounds and its unique properties have led to its use in a variety of research and industrial applications. THFC has been studied extensively for its biochemical and physiological effects, and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Synthetic Routes and Applications
Improved Synthesis Techniques
Research has explored improved synthetic routes for related tetrahydrofuran derivatives, highlighting methodologies that enhance yield and purity. For instance, one study detailed an efficient synthesis of (S)-Tetrahydrofuran-2-carbonitrile, showcasing a method that could potentially be adapted for the synthesis of (S)-Tetrahydrofuran-3-carbonitrile, emphasizing the importance of precise chemical modifications for achieving desired compounds with high yields (Chai Hong-we, 2015).
Regioselective Synthesis
Another significant contribution to the field was the development of a regioselective synthesis approach for 4,5-Dihydrofuran-3-carbonitriles through a three-component reaction, demonstrating the compound's versatility and potential in creating diverse molecular architectures (M. Demidov et al., 2021).
Crystallographic Analysis
Research on dihydrofuran carbonitrile derivatives has also included detailed crystallographic analysis, underscoring the structural uniqueness of these compounds and their potential application in material science and molecular engineering (V. Rajni Swamy et al., 2020).
Anomeric Carbon–Carbon Bonds Formation
Studies have delved into new strategies for constructing anomeric carbon–carbon bonds adjacent to heteroatoms in tetrahydrofuran-containing molecules, which are crucial for the synthesis of natural products, drugs, and agrochemicals (M. Buffet et al., 2004).
Antibacterial and Antifungal Activities
The antibacterial and antifungal properties of furan derivatives, including compounds structurally related to this compound, have been investigated, revealing potential applications in developing new antimicrobial agents (E. Loğoğlu et al., 2010).
Chemical Properties and Reactivity
Metal-Free Synthesis
The metal-free synthesis of multisubstituted dihydrofurans demonstrates the versatility of this compound derivatives in organic synthesis, highlighting the potential for sustainable and environmentally friendly chemical processes (B. Gore et al., 2020).
Oxidative C-H/N-H Cross-Coupling
A study on the oxidative amination of tetrahydrofuran using visible-light catalysis and molecular oxygen as an oxidant opens up new avenues for functionalizing tetrahydrofuran derivatives, including this compound, for various synthetic applications (Lingling Zhang et al., 2017).
Propriétés
IUPAC Name |
(3S)-oxolane-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-3-5-1-2-7-4-5/h5H,1-2,4H2/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANDNNNKGULGJK-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294790 |
Source


|
| Record name | (3S)-Tetrahydro-3-furancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1363378-18-0 |
Source


|
| Record name | (3S)-Tetrahydro-3-furancarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-Tetrahydro-3-furancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)acetonitrile](/img/structure/B595214.png)
![7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/no-structure.png)
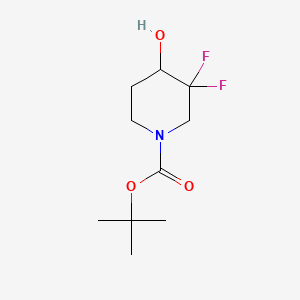
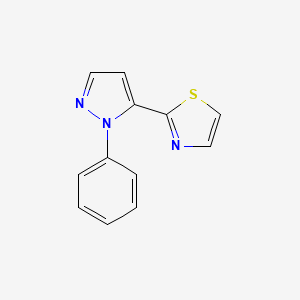

![6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B595222.png)

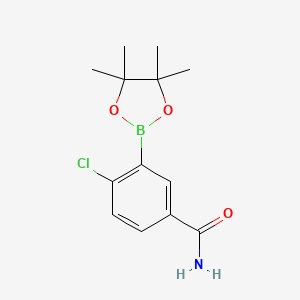
![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol](/img/structure/B595228.png)
![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B595229.png)
